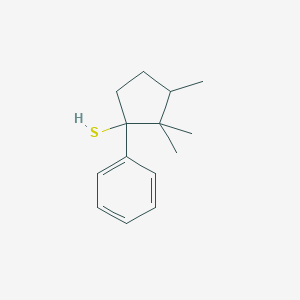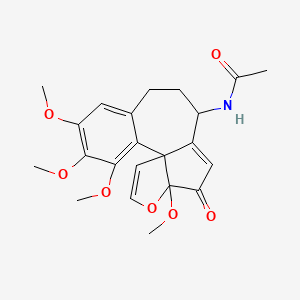
Secocolchicine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of secocolchicine involves a fully regiocontrolled process. One of the key steps in the synthetic route is the condensation of lithium halogenocarbenoid with 3,4,5-trimethoxycinnamaldehyde. This reaction produces a 1,2-addition product, which is then elaborated to form a benzoate compound. Treatment with a base leads to ring expansion, resulting in a troponoid structure. The final step involves replacing the benzoate group with an acetamido moiety to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the laboratory-scale procedures with optimizations for larger-scale production. This includes ensuring the availability of high-purity reagents and maintaining stringent reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Secocolchicine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in this compound, leading to different analogs.
Substitution: Various substitution reactions can occur, particularly at the methoxy groups, to produce a range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various analogs of this compound with modified functional groups, which can exhibit different pharmacological properties.
Applications De Recherche Scientifique
Secocolchicine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of colchicine derivatives.
Biology: this compound is studied for its effects on cell division and its potential as an anti-mitotic agent.
Medicine: Research focuses on its potential therapeutic applications, particularly in treating inflammatory conditions and certain types of cancer.
Industry: this compound and its derivatives are explored for their potential use in developing new pharmaceuticals and agrochemicals
Mécanisme D'action
Secocolchicine exerts its effects primarily by interfering with the intracellular assembly of the inflammasome complex in neutrophils and monocytes. This action mediates the activation of interleukin-1β, an inflammatory mediator. Additionally, this compound attenuates neutrophil activity, reducing inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Secocolchicine is compared with other colchicine derivatives and similar compounds:
Colchicine: The parent compound, known for its anti-inflammatory and anti-mitotic properties.
Demecolcine: Another derivative with similar anti-mitotic effects but different pharmacokinetic properties.
Thiocolchicine: A sulfur-containing analog with enhanced anti-inflammatory activity.
Uniqueness: this compound is unique due to its specific synthetic route and the resulting structural modifications, which can lead to distinct pharmacological properties compared to other colchicine derivatives .
Propriétés
Numéro CAS |
61014-70-8 |
|---|---|
Formule moléculaire |
C22H25NO7 |
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
N-(3,4,5,14-tetramethoxy-13-oxo-15-oxatetracyclo[9.6.0.01,14.02,7]heptadeca-2,4,6,11,16-pentaen-10-yl)acetamide |
InChI |
InChI=1S/C22H25NO7/c1-12(24)23-15-7-6-13-10-16(26-2)19(27-3)20(28-4)18(13)21-8-9-30-22(21,29-5)17(25)11-14(15)21/h8-11,15H,6-7H2,1-5H3,(H,23,24) |
Clé InChI |
FFDCJEBRJMKLSJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1CCC2=CC(=C(C(=C2C34C1=CC(=O)C3(OC=C4)OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(4-Ethylphenoxy)-3-methylpent-3-EN-1-YL]-2-methyl-2-pentyloxirane](/img/structure/B14605030.png)
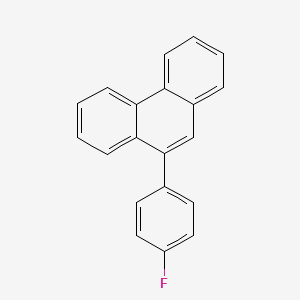
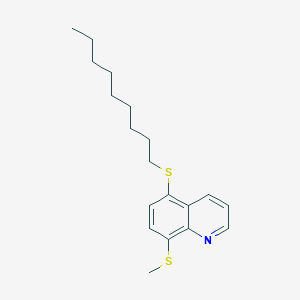
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 7-methyl-](/img/structure/B14605051.png)

![1-[4-(Dimethylamino)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14605068.png)
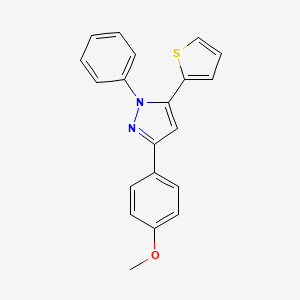

![1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14605076.png)

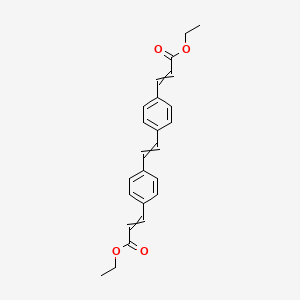
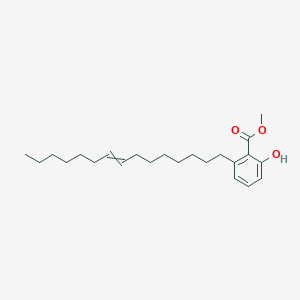
![5-[2-(4-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one](/img/structure/B14605095.png)
